Unveiling the Chemical and Biological Landscape of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide
Unveiling the Chemical and Biological Landscape of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a member of the 5-nitroindole class of compounds. This document details its synthesis, spectroscopic characterization, and explores its potential as a modulator of key cellular pathways implicated in cancer. While this specific compound has shown limited direct anticancer efficacy in preliminary studies, its structural analogs have demonstrated significant activity, making this chemical scaffold a continued area of interest in drug discovery.
Core Chemical Properties
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, also known as 5-nitrogramine, is a crystalline solid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Melting Point | 114–116 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in DMSO, DCM/MeOH mixtures | [1] |
Spectroscopic Data
Characterization of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has been established through various spectroscopic methods.
| Spectroscopy | Data | Reference |
| ¹H NMR (600 MHz, [D₆]DMSO) | δ = 11.71 (s, 1H), 8.62 (d, J=5.9 Hz, 1H), 8.00 (dt, J=11.6, 4.2 Hz, 2H), 7.56–7.51 (m, 1H), 3.68 (s, 2H), 2.22 (s, 6H) ppm | [1] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ = 140.09, 139.47, 132.50, 128.31, 126.81, 116.34, 111.59, 69.59, 54.07, 44.65 ppm | [1] |
| HRMS (ESI) | m/z calcd for C₁₁H₁₃N₃O₂: 219.10, found: 219.10 | [1] |
Synthesis and Experimental Protocols
The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is achieved through a reductive amination reaction.
Synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine[1]
Protocol:
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5-Nitroindole-3-carboxaldehyde (1 equivalent) is reacted with 3 equivalents of dimethylamine (40% aqueous solution).
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The reaction mixture is stirred, yielding a crude product.
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The crude product is purified via silica gel column chromatography using a DCM/MeOH (9:1) solvent system.
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The final product is obtained as a yellow crystalline solid with a yield of 60%.
Biological Activity and Signaling Pathways
The 5-nitroindole scaffold is a recognized pharmacophore in the development of anticancer agents.[2] Derivatives of this scaffold have been shown to exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity
While N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine itself was found to be ineffective in studies on HeLa cancer cells, its structural analogs with modifications at the indole nitrogen and the 3-position side chain have demonstrated significant anticancer activity.[1] These active analogs have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][3] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, thereby inducing cell cycle arrest and apoptosis.[1][4] Furthermore, some 5-nitroindole derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][4]
The following table summarizes the in vitro efficacy of representative active pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.
| Compound | Structure | IC₅₀ (µM) on HeLa Cells | Reference |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [1] |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [1] |
Signaling Pathways
The anticancer effects of active 5-nitroindole derivatives are mediated through specific signaling pathways.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

